NVP-CGM097, also known simply as CGM097, is a dihydroisoquinolinone derivative that functions as a highly selective inhibitor of the MDM2 protein. This compound is significant in cancer research, particularly for its potential to reactivate the p53 tumor suppressor pathway, which is often disrupted in various cancers. NVP-CGM097 is currently undergoing clinical trials, showcasing its promise as a therapeutic agent in oncology.
NVP-CGM097 was developed through a series of synthetic modifications aimed at enhancing the binding affinity and selectivity towards the MDM2 protein. It belongs to a class of small-molecule inhibitors that target the MDM2-p53 interaction, an essential pathway in tumor suppression. The discovery and development of this compound are part of ongoing efforts to find effective cancer treatments that can restore the function of p53 in tumors where it is mutated or inactivated.
The synthesis of NVP-CGM097 involves several key steps:
These synthetic routes are designed to maximize potency while minimizing unwanted side effects, leading to a compound that exhibits high selectivity for MDM2 over other targets .
NVP-CGM097 has a complex molecular structure characterized by its dihydroisoquinolinone core. The specific stereochemistry plays a crucial role in its binding affinity to MDM2:
The stereochemistry of NVP-CGM097 has been confirmed through techniques such as X-ray crystallography, which provides insights into its three-dimensional conformation .
NVP-CGM097 undergoes several chemical reactions during its synthesis and biological activity:
The reactivity profile of NVP-CGM097 also indicates its ability to interact with biological targets effectively, which is essential for its role as an MDM2 inhibitor .
NVP-CGM097 exerts its effects primarily by inhibiting the interaction between MDM2 and p53:
The efficacy of NVP-CGM097 in reactivating p53 has been demonstrated in preclinical studies, highlighting its potential as a therapeutic agent for tumors expressing wild-type p53 .
NVP-CGM097 possesses several notable physical and chemical properties:
These properties are critical for determining the compound's formulation and delivery methods in clinical settings .
NVP-CGM097 (CGM097) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Its chemical structure is defined by the formula C₃₈H₄₇ClN₄O₄ (molecular weight: 659.26 g/mol) and CAS number 1313363-54-0 [2] [6]. The molecule features a dihydroisoquinolinone core scaffold that mimics the α-helical transactivation domain of p53, enabling high-affinity binding to the p53 pocket on MDM2. This scaffold incorporates multiple chiral centers, which generate distinct stereoisomers with potentially divergent biological activities [6] [7].
The bioactive stereoisomer of NVP-CGM097 contains a specific (R) configuration at one or more stereogenic carbon atoms, as confirmed by its absolute stereochemistry designation in the SMILES notation:O=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(N(C)CC4)=O)CC3)C=C2)[C@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1
[2].This spatial arrangement allows optimal placement of hydrophobic substituents into the Phe19, Trp23, and Leu26 binding pockets of MDM2, achieving a binding affinity (Kᵢ) of 1.3–1.7 nM in TR-FRET (time-resolved fluorescence resonance energy transfer) assays [6] [8]. In contrast, the inactive stereoisomer (designated as the stereoisomer in commercial sources) lacks MDM2 inhibitory activity due to misalignment of critical pharmacophore elements [2].
Structural Element | Bioactive Stereoisomer | Inactive Stereoisomer |
---|---|---|
Core Scaffold | Dihydroisoquinolinone | Dihydroisoquinolinone |
Chiral Centers | (R)-configuration specified | Undefined/(S)-configuration |
MDM2 Binding Affinity (Kᵢ) | 1.3–1.7 nM | >1,000 nM |
Cellular Activity (IC₅₀) | 0.022–0.454 μM (p53-wt cells) | Inactive |
The synthesis of NVP-CGM097 involves multi-step routes designed to establish its complex stereochemistry. While full synthetic details remain proprietary, key strategies draw from published MDM2 inhibitor syntheses, such as those for Nutlin analogs and piperidinone-based inhibitors [4] [5] [7]:
N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C
) requires stereoretentive coupling to preserve configuration [6]. Resolution of NVP-CGM097 stereoisomers is critical due to the profound activity differences between enantiomers. Industrial-scale separation leverages two complementary approaches:
Chiral chromatography is indispensable for analytical quality control and purification of NVP-CGM097 stereoisomers. Its applications include:
Analytical Monitoring:HPLC methods with chiral columns (e.g., Chiralcel® OD-R) quantify enantiomeric excess (ee) during synthesis. Specifications typically require >99.0% ee for the active pharmaceutical ingredient (API) [2].
Purification of Advanced Intermediates:Chiral stationary phases resolve stereoisomers of synthetic precursors (e.g., amino-piperidine intermediates), preventing carryover of stereochemical impurities into final coupling steps [7].
Comparison to Other MDM2 Inhibitors:
Compound | Core Scaffold | Resolution Method | Enantiomeric Excess |
---|---|---|---|
NVP-CGM097 | Dihydroisoquinolinone | Chiral SFC/HPLC | >99% ee |
Nutlin-3a | Imidazoline | Semiprep HPLC (Chiralpak® AD) | 98–99% ee |
Idasanutlin | Pyrrolidine | Asymmetric synthesis | >99% ee |
AMG-232 | Piperidinone | Diastereomeric crystallization | >99% ee |
Supercritical fluid chromatography (SFC) offers faster separations and higher efficiency than HPLC for NVP-CGM097, reducing solvent consumption by 40–60% [5] [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2